molecular formula C14H25FN4O4 B13471749 tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate

tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate

Cat. No.: B13471749
M. Wt: 332.37 g/mol
InChI Key: KVHPLNIYOJMNJS-ZJUUUORDSA-N
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Description

tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate: is a complex organic compound characterized by the presence of multiple functional groups, including azido, tert-butoxycarbonyl, and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the azido group, the tert-butoxycarbonyl (Boc) protecting group, and the fluorine atom. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

    Substitution Reactions: Formation of substituted amines or thiols.

    Reduction Reactions: Formation of primary amines.

    Deprotection Reactions: Formation of the free amine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for selective transformations, making it a versatile building block.

Biology and Medicine: The azido group can be used for bioorthogonal chemistry, enabling the selective labeling of biomolecules in living systems .

Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The Boc group serves as a protecting group, which can be removed to reveal reactive amine functionalities. The fluorine atom can influence the compound’s reactivity and stability through electronic effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate is unique due to the combination of its azido, Boc, and fluorine groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H25FN4O4

Molecular Weight

332.37 g/mol

IUPAC Name

tert-butyl (2S,4R)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C14H25FN4O4/c1-13(2,3)22-11(20)10(7-9(15)8-17-19-16)18-12(21)23-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,18,21)/t9-,10+/m1/s1

InChI Key

KVHPLNIYOJMNJS-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC(CN=[N+]=[N-])F)NC(=O)OC(C)(C)C

Origin of Product

United States

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